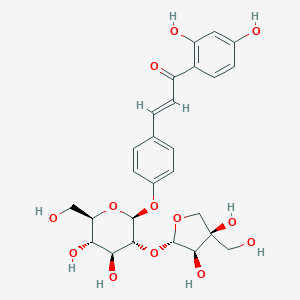

Isoliquiritin apioside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotective Effects

Studies suggest that Neolicuroside may possess neuroprotective properties. Research has demonstrated its ability to:

- Reduce oxidative stress: Neolicuroside exhibits antioxidant activity, potentially protecting brain cells from damage caused by free radicals [].

- Mitigate neuroinflammation: Studies suggest that Neolicuroside may suppress the activation of inflammatory pathways in the brain, potentially alleviating neurodegenerative conditions [].

- Promote neurotrophic activity: Neolicuroside has been shown to induce the production of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal growth, survival, and differentiation [].

Isoliquiritin apioside is a flavonoid glycoside primarily derived from the root of Glycyrrhiza uralensis, commonly known as licorice. It is structurally characterized by the presence of an apiose sugar moiety linked to isoliquiritin, a chalcone derivative. The compound has attracted significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Isoliquiritin apioside exhibits several notable biological activities:

- Antioxidant Activity: It has been shown to reduce oxidative stress-induced genotoxicity, thereby protecting cellular integrity .

- Anti-Cancer Properties: The compound suppresses the invasiveness of cancer cells by inhibiting matrix metalloproteinase activity, which is crucial for tumor metastasis . It also reduces angiogenesis by modulating hypoxia-inducible factor 1-alpha signaling pathways .

- Anti-Inflammatory Effects: Isoliquiritin apioside demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells .

Several methods have been developed for synthesizing isoliquiritin apioside:

- Extraction from Natural Sources: The primary method involves extracting the compound from licorice root using solvents like ethanol or methanol. Ionic liquid-assisted extraction techniques have also been explored for enhanced yield and purity .

- Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving isoliquiritin and apiose. This method allows for the production of isoliquiritin apioside in a controlled environment.

- Biotechnological Approaches: Enzymatic methods using glycosyltransferases can be employed to synthesize isoliquiritin apioside from simpler flavonoids.

Isoliquiritin apioside has several applications across various fields:

- Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, it is being investigated for potential therapeutic uses in treating cancer and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

- Food Industry: As a natural antioxidant, it may be used as a food preservative or functional ingredient in health foods.

Recent studies have focused on the interactions of isoliquiritin apioside with various biological systems:

- Cellular Interactions: Research indicates that it modulates cellular signaling pathways associated with inflammation and cancer progression. For instance, it inhibits the activation of matrix metalloproteinases in cancer cells, thereby reducing their invasive potential .

- Drug Interactions: Pharmacokinetic studies suggest that isoliquiritin apioside may influence the absorption and metabolism of other drugs when co-administered, necessitating further investigation into its interactions with specific pharmaceuticals .

Isoliquiritin apioside shares structural similarities with other flavonoid glycosides but possesses unique characteristics that distinguish it:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Liquiritin | Flavonoid glycoside without apiose | Exhibits strong anti-inflammatory effects |

| Isoliquiritin | Chalcone derivative similar to isoliquiritin apioside | Known for potent anti-angiogenic effects |

| Liquiritin Apioside | Similar structure with an additional sugar | Enhanced solubility and bioavailability |

| Glycyrrhizin | Triterpenoid saponin | Primarily known for its sweet taste and antiviral activity |

Isoliquiritin apioside's unique combination of structural features and biological activities makes it a valuable compound for further research and application in health-related fields. Its potential benefits in pharmacology and natural product chemistry continue to be explored through ongoing studies.

Molecular Architecture and Stereochemical Features

Apiosyl-Glucose Conjugation Pattern

The glycosidic moiety of isoliquiritin apioside exhibits a sophisticated two-sugar conjugation system comprising a β-D-glucopyranosyl unit linked to a D-apiofuranosyl unit [14] [24]. The glucose component adopts the pyranose ring configuration with defined stereochemical assignments at positions (2S,3R,4S,5S,6R), establishing the β-anomeric configuration [1] [4]. The apiose sugar exists in the furanose form with stereochemical descriptors (2S,3R,4R), creating a branched pentose structure characteristic of apiose units [2] [27].

The interconnection between these sugar moieties occurs through a 2-O-glycosidic linkage, where the apiose unit attaches to the C-2 position of the glucose moiety [10] [19]. This specific conjugation pattern generates the apiosyl-glucose disaccharide system that subsequently connects to the aglycone portion through a 4'-O-glycosidic bond [20] [21]. The structural arrangement allows for the formation of multiple hydrogen bonding networks within the molecule, contributing to its overall conformational stability [10] [25].

Nuclear magnetic resonance spectroscopy reveals characteristic signals for the apiose moiety at δC 108.8 (C-1′′′), 76.2 (C-2′′′), 79.4 (C-3′′′), 74.0 (C-4′′′), and 64.2 (C-5′′′), which serve as diagnostic markers for the presence of the apiofuranosyl unit [10] [15]. The glucose component demonstrates typical glucopyranosyl carbon signatures consistent with the β-anomeric configuration [12] [27].

Chalcone Backbone Configuration

The aglycone portion of isoliquiritin apioside consists of a chalcone backbone featuring the (E)-stereochemical configuration across the α,β-unsaturated carbonyl system [14] [16]. This chalcone framework comprises two aromatic rings designated as the A-ring (2,4-dihydroxyphenyl) and B-ring (4-hydroxyphenyl), connected through a three-carbon α,β-unsaturated ketone linker [1] [16]. The E-configuration represents the thermodynamically favored trans-arrangement of substituents across the double bond, providing enhanced molecular stability [16] [17].

The A-ring system bears hydroxyl substituents at the 2- and 4-positions, creating a characteristic dihydroxyphenyl pattern that influences the compound's electronic properties and potential for hydrogen bonding interactions [15] [16]. The B-ring contains a single hydroxyl group at the 4-position, which serves as the attachment site for the glycosidic moiety through the 4'-O-linkage [14] [20]. This substitution pattern generates the complete isoliquiritin apioside structure with its distinctive chalcone-glycoside architecture [1] [14].

The chalcone backbone adopts a predominantly planar conformation, allowing for extended conjugation across the aromatic rings and the α,β-unsaturated carbonyl system [16] [17]. This structural feature contributes to the compound's spectroscopic properties and influences its interactions with biological targets [10] [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance Fingerprinting Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for isoliquiritin apioside through characteristic chemical shift patterns and coupling relationships [9] [10]. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the various structural components of the molecule [12] [15]. The anomeric proton of the glucose unit appears at δH 5.59, demonstrating the β-glycosidic linkage configuration [27] [15]. Aromatic protons from the chalcone backbone generate signals in the typical aromatic region, with specific chemical shifts dependent on the hydroxyl substitution patterns [12] [20].

Carbon-13 nuclear magnetic resonance spectroscopy delivers comprehensive structural information through the identification of all carbon environments within the molecule [10] [15]. The apiose moiety produces characteristic carbon signals at δC 108.8 for the anomeric carbon (C-1′′′), δC 76.2 for C-2′′′, δC 79.4 for the quaternary C-3′′′, δC 74.0 for the C-4′′′ methylene, and δC 64.2 for the terminal C-5′′′ methylene [10] [27]. These values serve as diagnostic markers for the presence and configuration of the apiofuranosyl unit [15] [24].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation spectroscopy, establish critical long-range correlations that confirm the glycosidic linkage patterns [10] [20]. The correlation between the anomeric proton H-1′′′ and the glucose C-2′′ carbon definitively establishes the 2-O-apiosyl linkage [10] [27]. Additional heteronuclear multiple bond correlation interactions provide confirmation of the chalcone backbone connectivity and the 4'-O-glycosidic attachment point [15] [20].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 5.59 | H-1′ anomeric glucose |

| ¹H Nuclear Magnetic Resonance | 8.14 | Aromatic proton |

| ¹³C Nuclear Magnetic Resonance | 108.8 | C-1′′′ apiose anomeric |

| ¹³C Nuclear Magnetic Resonance | 76.2 | C-2′′′ apiose |

| ¹³C Nuclear Magnetic Resonance | 79.4 | C-3′′′ apiose quaternary |

| ¹³C Nuclear Magnetic Resonance | 74.0 | C-4′′′ apiose methylene |

| ¹³C Nuclear Magnetic Resonance | 64.2 | C-5′′′ apiose methylene |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of isoliquiritin apioside employs electrospray ionization in negative ion mode, generating the deprotonated molecular ion [M-H]⁻ at m/z 549.1 [11] [19]. This molecular ion serves as the precursor for subsequent fragmentation analysis through tandem mass spectrometry techniques [20] [21]. The fragmentation pathway follows predictable glycosidic cleavage patterns characteristic of flavonoid glycosides [11] [19].

The primary fragmentation involves the sequential loss of sugar moieties through glycosidic bond cleavage [19] [20]. Initial fragmentation produces an ion at m/z 417.0, corresponding to [M-H-Api]⁻ through the loss of the apiose unit (132 Da) [19] [21]. Further fragmentation generates the characteristic aglycone ion at m/z 255.1, representing [M-H-Api-Glc]⁻ following the complete removal of the apiosyl-glucose disaccharide system (294 Da total loss) [19] [20].

The aglycone ion at m/z 255.1 undergoes additional fragmentation through retro-Diels-Alder mechanisms, producing diagnostic fragment ions at m/z 135.0 and 119.0 [20] [21]. These fragments, designated as ¹,³A⁻ and ¹,³B⁻ respectively, result from the characteristic ring-opening reactions of the chalcone backbone and provide structural confirmation of the hydroxyl substitution patterns on the aromatic rings [20] [24].

High-resolution mass spectrometry confirms the molecular composition and enables the differentiation of isoliquiritin apioside from structural isomers through accurate mass measurements [18] [22]. The fragmentation pattern demonstrates remarkable consistency across different analytical platforms, establishing reliable mass spectrometric fingerprints for compound identification [11] [19].

| Ion Type | m/z Value | Assignment | Fragmentation Mechanism |

|---|---|---|---|

| [M-H]⁻ | 549.1 | Molecular ion | Parent ion |

| [M-H-Api]⁻ | 417.0 | Loss of apiose | Glycosidic cleavage |

| [M-H-Api-Glc]⁻ | 255.1 | Loss of disaccharide | Complete sugar loss |

| ¹,³A⁻ | 135.0 | Chalcone fragment | Retro-Diels-Alder |

| ¹,³B⁻ | 119.0 | Chalcone fragment | Retro-Diels-Alder |